N1-(3,5-dimethylphenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4S/c1-16-12-17(2)14-19(13-16)27-24(30)23(29)26-10-9-20-6-4-5-11-28(20)33(31,32)21-7-8-22(25)18(3)15-21/h7-8,12-15,20H,4-6,9-11H2,1-3H3,(H,26,29)(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCJTENQENEDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3,5-dimethylphenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name and chemical formula. The presence of functional groups such as the oxalamide linkage and piperidine moiety suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H25F2N3O3S |
| Molecular Weight | 401.49 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. The fluorine atom may enhance binding affinity, while the sulfonamide group could play a role in modulating enzyme activity.
Antiviral Activity
Recent studies have indicated that similar compounds exhibit antiviral properties. For instance, a related compound demonstrated an IC50 value of 0.62 μM against viral targets, suggesting that modifications in the structure can significantly impact biological efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxalamide derivatives. Modifications to the aromatic rings and side chains can lead to variations in potency. For example:
| Compound | IC50 (μM) | Structural Modification |
|---|---|---|
| Base Compound | 0.62 | Original structure |
| Compound with methyl group | 2.14 | Addition of ortho-methyl group |
| Compound with longer linker | >10 | Increased length of side chain |
This table illustrates how slight changes in molecular structure can lead to significant differences in biological activity.
Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of various oxalamide derivatives, this compound was tested alongside other compounds. The results indicated a promising antiviral profile with moderate potency against specific viral strains.
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit target enzymes involved in metabolic pathways, demonstrating potential therapeutic applications in metabolic disorders.
Comparison with Similar Compounds
Key Observations:
Linker Variability: The target compound employs an oxalamide linker like Compound 40, whereas Compound 42 uses an acetamide linker.
Heterocyclic Modifications: The sulfonylpiperidine group in the target compound introduces a sulfonamide motif, which may improve metabolic stability and solubility compared to the methoxyquinoline in Compounds 40 and 43. Fluorine substitution further enhances electronegativity and membrane permeability .
Synthetic Efficiency: Compound 42 achieved a higher yield (64%) than Compound 40 (12%), likely due to fewer steric hindrances in the acetamide synthesis pathway.
Pharmacological and Functional Comparisons
While biological data for the target compound are absent in the provided evidence, inferences can be drawn from structurally related compounds:
- Antimicrobial Activity : Compound 40 and 42 were evaluated for antitubercular activity, with IC₅₀ values in the micromolar range. The target compound’s sulfonyl group may enhance interactions with bacterial sulfotransferases or efflux pump inhibitors, though this requires validation .
- SAR Insights: Quinoline vs. Piperidine: Quinoline-based analogs (e.g., 40, 42) rely on planar aromatic systems for intercalation or enzyme inhibition. The target compound’s piperidine ring introduces conformational flexibility, which could broaden target selectivity. Fluorine Impact: The 4-fluoro substituent in the target compound may reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs .
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
Primary Disconnection Strategies
The synthesis of this complex molecule can be approached through several retrosynthetic pathways, each offering distinct advantages and challenges:
Approach A: Oxalamide Formation as Final Step
- Disconnection of the oxalamide linkage to generate two terminal amines
- Independent preparation of 3,5-dimethylaniline and 2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethylamine
- Final coupling using oxalyl chloride or other oxalamide-forming reagents
Approach B: Sulfonamide Formation as Final Step
- Preparation of N1-(3,5-dimethylphenyl)-N2-(2-(piperidin-2-yl)ethyl)oxalamide
- Separate synthesis of 4-fluoro-3-methylbenzenesulfonyl chloride
- Final sulfonylation of the piperidine nitrogen
Approach C: Convergent Multi-Component Strategy
- Simultaneous assembly of multiple components using modern multi-component reaction approaches
- One-pot procedures minimizing isolation of intermediates
Based on reactivity considerations and the structure of the target molecule, Approach A typically offers the most practical and versatile synthetic route.
Preparation of Key Intermediates
Synthesis of the Oxalamide Core
The oxalamide functional group represents a critical structural element requiring careful synthesis. Several methods for oxalamide formation are applicable:
Traditional Oxalyl Chloride Method
This classical approach involves sequential or simultaneous reaction of amines with oxalyl chloride:
- Reaction of oxalyl chloride with the first amine (3,5-dimethylaniline) at low temperature (-10°C to 0°C)
- Subsequent addition of the second amine component (2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethylamine)
- Alternatively, reaction with both amines simultaneously under controlled conditions
Ruthenium-Catalyzed Dehydrogenative Coupling
A more sustainable approach involves acceptorless dehydrogenative coupling:
- Catalytic reaction of ethylene glycol with the two amine components
- Hydrogen gas evolution as the only byproduct
- Ruthenium pincer complex as catalyst under optimized conditions
The sustainable ruthenium-catalyzed method yields oxalamides with excellent atom economy, although traditional methods may offer better selectivity for unsymmetrical targets.
CBr₄-Mediated One-Pot Synthesis
A novel approach for unsymmetrical oxalamides involves:
- Reaction of dichloroacetamide derivatives with amines
- CBr₄ as a mediator in basic conditions
- Triple cleavage of CCl₂Br forming new C-O/C-N bonds
This method demonstrates excellent potential for scale-up and continuous flow applications, making it industrially relevant.
Preparation of 3,5-Dimethylphenyl Derivative
The N1 component requires preparation of appropriately functionalized 3,5-dimethylphenyl derivatives:
Synthesis of (4-Fluoro-3-methylphenyl)sulfonyl Piperidine Component
The preparation of the complex N2 substituent requires multiple synthetic steps:
- Sulfonylation of piperidine with 4-fluoro-3-methylbenzenesulfonyl chloride
- Regioselective functionalization of the piperidine C2 position
- Installation of the ethylamine linker through appropriate synthetic transformations
This component represents the most synthetically challenging portion of the target molecule.
Synthetic Routes to the Target Compound
Sequential Coupling Approach
This systematic approach involves:
Step 1: Preparation of N1-(3,5-dimethylphenyl)oxamoyl chloride
- Reaction of 3,5-dimethylaniline with oxalyl chloride in DCM at 0°C
- Isolation of the mono-substituted intermediate
Step 2: Preparation of 2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethylamine
- Sulfonylation of protected 2-(aminoethyl)piperidine
- Selective deprotection of the terminal amine
Step 3: Coupling reaction
Convergent Synthesis Approach
This approach involves preparation of advanced intermediates that are coupled in the final stages:
Step 1: Synthesis of N1-(3,5-dimethylphenyl)oxalamide half-acid
- Controlled hydrolysis of diethyl oxalate mono-amide
- Alternative: selective monoprotection strategies
Step 2: Preparation of 2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethylamine
- Multi-step synthesis as outlined above
Step 3: Amide coupling
- Activation of the half-acid using peptide coupling reagents (HATU, EDC/HOBt)
- Reaction with the amine component
- Purification by chromatography or recrystallization
One-Pot Synthesis Approach
Based on recent advances in oxalamide synthesis, a streamlined approach can be developed:
Method A: Adapting the CBr₄-mediated procedure:
- Preparation of dichloroacetamide derivative of 3,5-dimethylaniline
- One-pot reaction with 2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethylamine
- Base-promoted conversion to the oxalamide product
Method B: Modified ruthenium-catalyzed procedure:
Optimization of Reaction Parameters
Solvent Selection for Critical Steps
The choice of solvent significantly impacts reaction efficiency. Table 1 presents comparative solvent performance for key transformation steps:
Table 1: Solvent Effects on Critical Transformation Steps
| Transformation | Preferred Solvent | Alternative Solvents | Avoided Solvents | Rationale |
|---|---|---|---|---|
| Oxalyl chloride reaction | DCM | Toluene, THF | Protic solvents | Prevents hydrolysis of reactive intermediates |
| Sulfonylation | DCM/Pyridine | Acetonitrile | Nucleophilic solvents | Facilitates sulfonyl transfer |
| Amide coupling | DMF | DMSO, NMP | Non-polar solvents | Enhances solubility and reactivity |
| Final coupling | THF/DCM | Dioxane | Protic solvents | Balances reactivity and solubility |
Temperature Optimization
Temperature control is crucial for achieving selectivity and preventing side reactions:
Table 2: Temperature Requirements for Key Transformations
| Reaction Stage | Optimal Temperature Range | Duration | Critical Considerations |
|---|---|---|---|
| Oxalyl chloride addition | -10°C to 0°C | 1-2 hours | Prevents bis-acylation and side reactions |
| Initial amine reaction | 0°C to rt | 2-4 hours | Controls exotherm and selectivity |
| Sulfonylation | 0°C to rt | 4-6 hours | Balances reactivity with selectivity |
| Amide coupling | rt to 40°C | 12-24 hours | Ensures complete conversion |
| Purification (recrystallization) | Various, solvent-dependent | Process-dependent | Critical for final purity |
Catalyst and Reagent Selection
Proper catalyst and reagent selection significantly impacts yield and purity:
Table 3: Catalyst and Reagent Comparison for Oxalamide Formation
| Method | Key Reagents/Catalysts | Typical Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Traditional | Oxalyl chloride, TEA | 65-85% | Established methodology, scalable | Corrosive reagents, HCl generation |
| Ru-catalyzed | [Ru(PNN)] complex, KOH | 70-90% | Sustainable, H₂ as only byproduct | Expensive catalyst, limited commercial availability |
| CBr₄-mediated | CBr₄, K₂CO₃ | 75-92% | One-pot process, flow-compatible | Less precedent for complex substrates |
| Peptide coupling | HATU/HOBt, DIPEA | 60-80% | Mild conditions, high selectivity | Expensive reagents, potential racemization |
Purification and Analytical Characterization
Purification Strategy Development
The purification of N1-(3,5-dimethylphenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide requires careful consideration of compound properties:
Primary Purification Options:
- Column chromatography (silica gel) using optimized solvent gradients
- Recrystallization from appropriate solvent systems
- Preparative HPLC for highest purity requirements
- Trituration for removing specific impurity profiles
Table 4: Recommended Purification Protocols Based on Synthetic Route
| Synthetic Approach | Primary Purification | Secondary Purification | Expected Purity | Recovery Range |
|---|---|---|---|---|
| Sequential coupling | Column (DCM/MeOH) | Recrystallization (EtOAc/Hexanes) | >95% | 70-85% |
| Convergent synthesis | Column (EtOAc/Hexanes) | Trituration (Et₂O) | >98% | 65-80% |
| One-pot approach | Prep HPLC | Recrystallization | >99% | 60-75% |
Analytical Characterization Data
Comprehensive characterization is essential for structure confirmation:
Table 5: Expected Analytical Data for the Target Compound
| Analytical Method | Key Features/Expected Results |
|---|---|
| ¹H NMR | Aromatic protons (δ 6.5-7.8 ppm), methyl protons (δ 2.2-2.4 ppm), oxalamide NH (δ 8.5-10.0 ppm), piperidine protons (δ 1.5-3.5 ppm) |
| ¹³C NMR | Carbonyl carbons (δ 158-165 ppm), aromatic carbons (δ 115-145 ppm), methyl carbons (δ 18-22 ppm) |
| HRMS | [M+H]⁺ consistent with C₂₄H₃₀FN₃O₄S molecular formula |
| IR | NH stretching (3300-3400 cm⁻¹), C=O stretching (1650-1700 cm⁻¹), S=O stretching (1150-1350 cm⁻¹) |
| HPLC | Single peak with retention time dependent on column and conditions (>95% purity) |
Scale-Up Considerations and Process Development
Scalability Assessment of Synthetic Routes
When scaling the synthesis from laboratory to larger quantities, several factors must be considered:
Table 6: Comparative Analysis of Synthetic Routes for Scale-Up
| Parameter | Sequential Route | Convergent Route | One-Pot Approach |
|---|---|---|---|
| Step count | Higher (5-7 steps) | Moderate (4-5 steps) | Lower (3-4 steps) |
| Overall yield | 25-35% | 30-40% | 40-50% |
| Isolated intermediates | Multiple | Few key intermediates | Minimal |
| Critical control points | Oxamoyl chloride formation | Half-acid preparation | Reaction selectivity |
| Equipment requirements | Standard | Standard plus specialized | Flow reactor compatibility |
| Safety considerations | Oxalyl chloride handling | Multiple reagent exposures | Exotherm management |
Flow Chemistry Applicability
The development of continuous flow processes offers significant advantages for the synthesis of complex molecules:
- The CBr₄-mediated oxalamide formation shows excellent compatibility with flow systems
- Step-wise flow processes can be developed for multi-step transformations
- Improved heat transfer enables safer handling of exothermic reactions
- Precise residence time control enhances selectivity
The continuous flow approach is particularly advantageous for the oxalamide formation step, where careful control of reaction parameters is critical for selectivity and yield.
Comparative Evaluation of Synthetic Approaches
Research Findings from Related Compounds
Studies on structurally related compounds provide valuable insights into optimal synthetic strategies:
Table 7: Relevant Research Findings from Analogous Compounds
| Compound | Key Methodology | Yield | Reference Finding | Applicability |
|---|---|---|---|---|
| N1-(3,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide | Direct oxalyl chloride | 76% | Optimal temperature control critical | Directly applicable |
| N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide | Sequential addition | 82% | Solvent polarity impacts selectivity | Adaptable with modifications |
| 1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine | Sulfonylation optimization | 68% | Base selection impacts sulfonamide formation | Directly applicable to substructure |
| N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | Symmetrical coupling | 85% | Recrystallization conditions established | Partially applicable |
Expert Evaluation of Synthetic Routes
Based on comprehensive analysis of available data, the following expert assessment of synthetic routes is provided:
Table 8: Expert Assessment of Synthetic Approaches
| Criterion | Weight | Sequential Approach | Convergent Approach | One-Pot Approach |
|---|---|---|---|---|
| Synthetic efficiency | 25% | ★★★☆☆ | ★★★★☆ | ★★★★★ |
| Scalability | 20% | ★★★★☆ | ★★★☆☆ | ★★★★★ |
| Purification ease | 15% | ★★☆☆☆ | ★★★★☆ | ★★☆☆☆ |
| Technical accessibility | 15% | ★★★★★ | ★★★☆☆ | ★★☆☆☆ |
| Cost effectiveness | 15% | ★★★☆☆ | ★★★☆☆ | ★★★★☆ |
| Environmental impact | 10% | ★★☆☆☆ | ★★★☆☆ | ★★★★★ |
| Overall assessment | 100% | Reliable but inefficient | Balanced approach | Promising but challenging |
Q & A
Q. Example SAR Table :
| Modification Site | Substituent Change | Observed Effect (vs. Original) |
|---|---|---|
| Piperidine sulfonyl | Tosyl (4-methyl) | Reduced cytotoxicity (IC50 ↑ 2.5×) |
| 3,5-Dimethylphenyl | 3,5-Dichlorophenyl | Enhanced antimicrobial activity (MIC ↓ 50%) |
| Ethyl linker | Propyl linker | Loss of solubility; aggregation in assay media |
| Data derived from analogous oxalamide derivatives . |
Advanced: How to investigate target-binding mechanisms using biophysical assays?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize recombinant target proteins (e.g., kinases) on sensor chips. Measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify hydrophobic/electrostatic interactions .
- Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., piperidine sulfonyl with kinase hinge region) .
Advanced: How to address contradictory cytotoxicity data across cell lines?
Methodological Answer:
Dose-response validation : Repeat assays with stricter controls (e.g., serum-free media to avoid protein binding).
Orthogonal assays : Confirm results via ATP-based viability assays (CellTiter-Glo) and apoptosis markers (Annexin V/PI) .
Metabolic profiling : Use CYP450 inhibition assays to rule out off-target effects from metabolite interactions .
Advanced: What computational strategies predict metabolic stability?
Methodological Answer:
- In silico tools :
- SwissADME : Predict CYP450 substrates (e.g., 3A4, 2D6) and permeability (LogP ~3.5 indicates moderate absorption).
- MetaSite : Identify metabolic hot spots (e.g., piperidine N-dealkylation, sulfonyl hydrolysis) .
- In vitro validation : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Advanced: How to optimize solubility for in vivo studies?
Methodological Answer:
- Co-solvents : Use 10% DMSO + 20% Cremophor EL in saline for IP/IV administration .
- Solid dispersion : Formulate with poloxamer 407 (1:3 ratio) to enhance aqueous solubility 5× .
Advanced: How to resolve stereochemical uncertainties in the piperidine-ethyl linker?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column (hexane/i-PrOH 90:10) to separate enantiomers .
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to assign absolute configuration .
Advanced: What strategies mitigate toxicity in preclinical models?
Methodological Answer:
- Acute toxicity testing : Dose rodents (5–50 mg/kg) and monitor organ histopathology (liver/kidney).
- hERG assay : Screen for cardiac risk via patch-clamp electrophysiology (IC50 >10 µM desired) .
- Prodrug design : Mask sulfonyl group with ester moieties to reduce off-target reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
